molecular formula C10H20N2O B2640545 1-(3,3-Dimethylbutyl)piperazin-2-one CAS No. 1249798-09-1

1-(3,3-Dimethylbutyl)piperazin-2-one

Cat. No.: B2640545
CAS No.: 1249798-09-1
M. Wt: 184.283
InChI Key: LGAQEYICZAQBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethylbutyl)piperazin-2-one is a chemical compound belonging to the piperazine family. It has garnered significant attention in various fields, including medical, environmental, and industrial research, due to its unique chemical structure and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one typically involves the reaction of piperazine with 3,3-dimethylbutyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylbutyl)piperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperazine derivatives with diverse functional groups.

Scientific Research Applications

1-(3,3-Dimethylbutyl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,3-Dimethylbutyl)piperazin-2-one can be compared with other similar compounds in the piperazine family, such as:

  • 1-(2,2-Dimethylpropyl)piperazin-2-one
  • 1-(3,3-Dimethylpentyl)piperazin-2-one
  • 1-(4,4-Dimethylhexyl)piperazin-2-one

These compounds share similar chemical structures but differ in their alkyl substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(3,3-dimethylbutyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQEYICZAQBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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